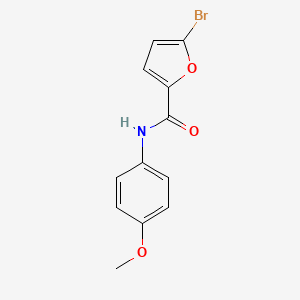

5-Bromo-n-(4-methoxyphenyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

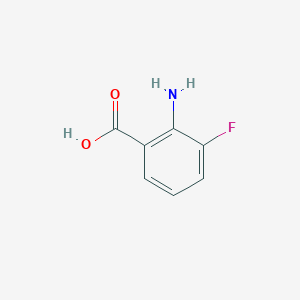

5-Bromo-n-(4-methoxyphenyl)-2-furamide is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biofilm Inhibition

5-Bromo-N-(4-methoxyphenyl)-2-furamide has been studied for its potential in inhibiting biofilm formation. A study by Li Zhen-long (2008) explored the compound's influence on the biofilm formation of Staphylococcus epidermidis on the surface of PVC material. The study found that the depth and density of the biofilms were significantly decreased on surfaces coated with this compound, demonstrating its effectiveness in inhibiting biofilm formation (Li Zhen-long, 2008).

Crystal Structure Analysis

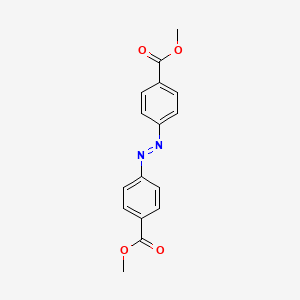

Galešić and Vlahov (1990) analyzed the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a compound with similar structural features. Their research provided insights into the geometric arrangements and bonding angles, enhancing the understanding of the molecular structure of such compounds (Galešić & Vlahov, 1990).

Chemical Reactions and Transformations

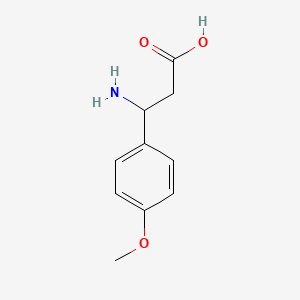

Research by Kammel et al. (2015) examined the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea. This study is relevant for understanding the chemical behavior and potential transformations of this compound in various chemical environments (Kammel et al., 2015).

Supramolecular Amide and Thioamide Synthons

Pavlović et al. (2006) conducted a study on N-aryl-furamides and N-aryl-thiofuramides, which are structurally related to this compound. They explored the hydrogen bonding patterns in these compounds, providing valuable information on the molecular interactions and stability of such compounds (Pavlović et al., 2006).

Synthesis and Functionalization

Siddiqa et al. (2022) reported on the synthesis of N-(4-bromophenyl)furan-2-carboxamides and their anti-bacterial activities. This study is relevant for understanding the synthesis and potential medicinal applications of compounds like this compound (Siddiqa et al., 2022).

Mechanism of Action

Target of Action

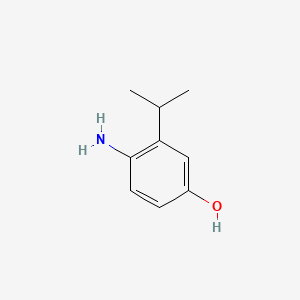

The primary target of 5-Bromo-n-(4-methoxyphenyl)-2-furamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound interacts with AChE to inhibit its activity. The compound’s mode of action is described as a mixed inhibition type .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration and thereby enhancing cholinergic transmission .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties were predicted using in silico methods . The lead compound presented satisfactory drug-like characteristics and ADME properties . .

Result of Action

The result of the compound’s action is an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic transmission . This can have various effects depending on the specific neural circuits involved. For example, it could potentially improve cognitive function in conditions where cholinergic transmission is impaired .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-n-(4-methoxyphenyl)-2-furamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to changes in cell behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound may result in toxic or adverse effects, such as cellular damage or organ dysfunction.

Properties

IUPAC Name |

5-bromo-N-(4-methoxyphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-16-9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCCNWDRAXHBEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352639 |

Source

|

| Record name | 5-bromo-n-(4-methoxyphenyl)-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31136-81-9 |

Source

|

| Record name | 5-bromo-n-(4-methoxyphenyl)-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.